molecular formula C8H11ClN2 B8644453 N'-(2-chlorophenyl)ethane-1,2-diamine

N'-(2-chlorophenyl)ethane-1,2-diamine

Cat. No.: B8644453
M. Wt: 170.64 g/mol
InChI Key: OQCSRYZCNUIIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Chlorophenyl)ethane-1,2-diamine is an ethylene diamine derivative featuring a 2-chlorophenyl substituent on one of the amine groups. Structurally, it consists of a linear ethane-1,2-diamine backbone with a chlorine atom at the ortho position of the aromatic ring (Figure 1). This compound is synthesized via nucleophilic substitution reactions, where ethane-1,2-diamine reacts with 2-chlorophenyl halides under controlled conditions, analogous to methods described for related compounds .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

N'-(2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,11H,5-6,10H2

InChI Key

OQCSRYZCNUIIEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with ammonia or an amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

ClC6H4CH2Cl+NH3ClC6H4CH2NH2+HCl\text{ClC}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{ClC}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{HCl} ClC6​H4​CH2​Cl+NH3​→ClC6​H4​CH2​NH2​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-chlorophenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N'-(2-chlorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

  • Ortho vs.
  • Multiple halogens : Dichloro derivatives (e.g., 2,3-dichloro) exhibit enhanced electron-withdrawing effects, improving corrosion inhibition efficiency but reducing solubility .
  • Nitro substituents : The nitro group in N'-(2-chloro-6-nitrophenyl) derivatives drastically alters redox behavior, making it suitable for applications in catalysis or explosives .

Coordination Chemistry and Metal Complexation

Ethylene diamine derivatives are widely used as ligands in coordination chemistry.

Compound Name Metal Complexation Behavior Reference
This compound Forms stable complexes with transition metals (e.g., Cu²⁺, Co²⁺); Cl substituent may weaken ligand field strength
N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine Schiff base ligand; forms 2:1 ligand-to-metal complexes with Cu(II) and Co(II)
N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine Chelates Pt(II) in a six-membered ring; stabilizes cis-R,S isomer via hydrogen bonding

Key Findings :

  • Primary vs. Schiff base ligands : Unlike Schiff bases (e.g., N,N'-bis(4-chlorobenzylidene) derivatives), the target compound lacks imine bonds, limiting its ability to form conjugated π-systems but offering flexibility in coordination modes .
  • Hydroxyethyl derivatives : The presence of hydroxyl groups in N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine enables stronger hydrogen bonding, stabilizing platinum complexes for biomedical applications .

Corrosion Inhibition

  • Aliphatic amines: Ethylene diamine derivatives like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) show corrosion inhibition via adsorption on metal surfaces. The 2-chloro substituent in the target compound enhances this property by increasing electron density withdrawal from the metal surface .

Pharmacological Potential

  • Antitrypanosomal activity: Ferrocenyl-modified ethane-1,2-diamine derivatives (e.g., N-(ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine) exhibit activity against Trypanosoma parasites, suggesting that halogenated analogs like the target compound may have unexplored bioactivity .

Tables and Figures

  • Figure 1 : Structure of this compound.
  • Table 1 : Substituent effects on physicochemical properties.
  • Table 2 : Comparison of ligand behavior in metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.